molecular formula C8H17IO B13330457 2-(Tert-butoxy)-1-iodo-2-methylpropane

2-(Tert-butoxy)-1-iodo-2-methylpropane

Cat. No.: B13330457
M. Wt: 256.12 g/mol
InChI Key: DSANVYFKQXOYMU-UHFFFAOYSA-N
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Description

2-(Tert-butoxy)-1-iodo-2-methylpropane is an organic compound with the molecular formula C8H17IO It is characterized by the presence of a tert-butoxy group and an iodine atom attached to a methylpropane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butoxy)-1-iodo-2-methylpropane typically involves the reaction of tert-butyl alcohol with an appropriate iodinating agent. One common method is the reaction of tert-butyl alcohol with iodine and phosphorus trichloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxy group into organic compounds in a more sustainable and versatile manner compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butoxy)-1-iodo-2-methylpropane undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction Reactions: The tert-butoxy group can be oxidized to form tert-butyl hydroperoxide, while reduction reactions can target the iodine atom.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.

    Elimination: Strong bases such as potassium tert-butoxide facilitate elimination reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide can be used to oxidize the tert-butoxy group.

Major Products

    Substitution: Formation of tert-butyl alcohol.

    Elimination: Formation of alkenes such as isobutene.

    Oxidation: Formation of tert-butyl hydroperoxide.

Scientific Research Applications

2-(Tert-butoxy)-1-iodo-2-methylpropane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Tert-butoxy)-1-iodo-2-methylpropane involves its reactivity towards nucleophiles and bases. The iodine atom, being a good leaving group, facilitates substitution and elimination reactions. The tert-butoxy group can stabilize carbocations formed during these reactions, making the compound a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Tert-butoxy)-1-iodo-2-methylpropane is unique due to the combination of the tert-butoxy group and the iodine atom, which imparts distinct reactivity patterns. This makes it particularly useful in substitution and elimination reactions, as well as in the synthesis of complex organic molecules.

Properties

Molecular Formula

C8H17IO

Molecular Weight

256.12 g/mol

IUPAC Name

1-iodo-2-methyl-2-[(2-methylpropan-2-yl)oxy]propane

InChI

InChI=1S/C8H17IO/c1-7(2,3)10-8(4,5)6-9/h6H2,1-5H3

InChI Key

DSANVYFKQXOYMU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(C)(C)CI

Origin of Product

United States

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